molecular formula C24H21FN2O8S B11472453 methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11472453
M. Wt: 516.5 g/mol
InChI Key: UVHLDFCEYKXSRF-UHFFFAOYSA-N
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Description

Methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a fluorophenyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with methoxyacetaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Construction of the Thiazolopyridine Core: This can be synthesized via a cyclization reaction involving a thioamide and a pyridine derivative.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate may be studied for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
  • Methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-bromophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Uniqueness

The uniqueness of methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate lies in its specific combination of functional groups. The presence of the fluorophenyl group, in particular, may confer unique chemical and biological properties, such as increased stability or enhanced binding affinity to certain targets.

Properties

Molecular Formula

C24H21FN2O8S

Molecular Weight

516.5 g/mol

IUPAC Name

methyl 2-[7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H21FN2O8S/c1-31-16-8-14(19(33-3)21-20(16)34-11-35-21)15-9-17(28)27(13-6-4-12(25)5-7-13)23-22(15)36-24(30)26(23)10-18(29)32-2/h4-8,15H,9-11H2,1-3H3

InChI Key

UVHLDFCEYKXSRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC=C(C=C5)F)OC)OCO2

Origin of Product

United States

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